5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one
Description
This compound is a pyrrol-2-one derivative featuring a 4-chlorophenyl group at position 5, a 4-methoxybenzoyl substituent at position 4, and a 3-(1H-imidazol-1-yl)propyl chain at position 1.
Properties
IUPAC Name |
(4E)-5-(4-chlorophenyl)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-(3-imidazol-1-ylpropyl)pyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O4/c1-32-19-9-5-17(6-10-19)22(29)20-21(16-3-7-18(25)8-4-16)28(24(31)23(20)30)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPVFMIHUMXGJA-LSDHQDQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3C=CN=C3)C4=CC=C(C=C4)Cl)/O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one” typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications due to its structural features that may interact with biological targets.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it is used as a drug, it may interact with enzymes or receptors to exert its effects. The imidazole ring is known to interact with metal ions and proteins, which could be part of its mechanism of action.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares key structural features and properties of the target compound with its closest analogs:
Key Observations :
- Position 5 Substituents: The target compound’s 4-chlorophenyl group differs from the 3-chlorophenyl in Compound 29 () and the 4-methoxyphenyl in . Chlorine’s position (para vs.
- Position 1 Substituents : The imidazole propyl chain in the target compound contrasts with the hydroxypropyl group in Compound 29 and the isoxazole group in . Imidazole’s nitrogen atoms enable hydrogen bonding and metal coordination, which may enhance interactions with biological targets like enzymes .
- Position 4 Substituents : The 4-methoxybenzoyl group in the target compound and provides electron-donating methoxy stabilization, whereas Compound 29 uses a 4-methylbenzoyl group, which is less polar .
Structural and Electronic Effects
- Planarity and Conformation : highlights that fluorophenyl-substituted analogs exhibit near-planar structures except for perpendicularly oriented fluorophenyl groups. For the target compound, the 4-chlorophenyl and 4-methoxybenzoyl groups may adopt similar conformations, affecting π-π stacking and crystal packing .
- Noncovalent Interactions: The imidazole propyl chain introduces hydrogen-bonding capacity, while the methoxy group on the benzoyl moiety may participate in dipole-dipole interactions.
Biological Activity
The compound 5-(4-chlorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-2,5-dihydro-1H-pyrrol-2-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
It possesses a complex structure that includes a pyrrolidine core linked to various functional groups that may contribute to its biological activity.
Research indicates that this compound exhibits significant inhibitory effects on certain cancer cell lines, particularly those associated with melanoma. The proposed mechanisms include:
- Inhibition of Tumor Cell Proliferation : The compound has demonstrated the ability to inhibit cell growth in melanoma cell lines such as UACC-62, with a reported IC50 value indicating effective cytotoxicity at low concentrations (10 µM resulted in 100% inhibition) .
- Induction of Apoptosis : The compound is thought to induce apoptosis through the generation of reactive oxygen species (ROS), leading to DNA damage .
- Targeting Specific Kinases : Its structural components may allow it to form stable complexes with proteins such as BRAF, which is crucial in melanoma progression .
Efficacy Against Cancer Cell Lines
The compound has been tested against various melanoma cell lines with promising results:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| UACC-62 | 0.01 | Inhibition of proliferation |
| MDA-MB-435 | 0.0361 | Induction of apoptosis |
| A375 | 0.5 | Inhibition of tubulin polymerization |
These findings suggest that the compound is particularly effective against multi-drug resistant melanoma cells, highlighting its potential as a therapeutic agent.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the compound's structure can significantly influence its biological activity:
- Substituents on the Phenyl Ring : Variations in the substituents on the phenyl ring, such as electron-withdrawing or electron-donating groups, have been shown to enhance or diminish activity.
- Linker Length and Composition : The presence of a propylene linker has been associated with increased inhibitory activity compared to shorter or alternative linkers .
Case Studies
Several studies have illustrated the compound's potential:
- A study evaluating various derivatives found that those with a trifluoromethyl group exhibited higher activity than those with chlorine substituents in similar positions .
- In vivo studies using murine models demonstrated tumor growth inhibition without significant toxicity, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
